4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Overview
Description
4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) is a compound with the molecular formula C16H8N2 and a molecular weight of 228.24812 . It is known for its unique structure, which includes a cyclopentene ring fused with two thiophene rings, each bearing a formyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is used as an analytical reagent
Mode of Action
It’s known that the compound is used in the preparation of diverse photoactive molecules , suggesting it may interact with its targets to induce photoactivity. More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Given its use in the preparation of photoactive molecules , it may be involved in pathways related to light absorption and energy transfer
Result of Action
Given its use in the preparation of photoactive molecules , it may induce changes in light absorption and energy transfer at the molecular level
Action Environment
It’s recommended to store the compound in airtight conditions, avoid light, and keep dry at room temperature , suggesting that these factors may influence its stability and action.
Biochemical Analysis
Biochemical Properties
YSZC492 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, YSZC492 has been shown to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction is essential for the metabolism of aldehydes in the body. Additionally, YSZC492 can bind to certain proteins, altering their conformation and activity. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and protein dynamics .
Cellular Effects
YSZC492 exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, YSZC492 can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, YSZC492 can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. These effects underscore the compound’s potential as a research tool for studying cellular function and regulation .
Molecular Mechanism
The molecular mechanism of YSZC492 involves its interaction with biomolecules at the molecular level. YSZC492 can bind to enzymes and proteins, influencing their activity through direct binding interactions. For instance, YSZC492 can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, YSZC492 can activate other enzymes by inducing conformational changes that enhance their activity. These interactions highlight the compound’s versatility as a biochemical tool for studying enzyme regulation and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of YSZC492 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that YSZC492 is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the degradation of the compound, reducing its efficacy. Long-term studies have also indicated that YSZC492 can have sustained effects on cellular function, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of YSZC492 vary with different dosages in animal models. At low doses, YSZC492 has been shown to have minimal toxic effects, making it suitable for use in biochemical studies. At higher doses, the compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage control when using YSZC492 in animal studies. Additionally, the compound’s efficacy and toxicity can vary depending on the animal model used, underscoring the need for thorough testing in different models .
Metabolic Pathways
YSZC492 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenase, leading to the formation of carboxylic acids. This metabolic pathway is crucial for the detoxification of aldehydes in the body. Additionally, YSZC492 can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. These interactions highlight the compound’s potential as a tool for studying metabolic pathways and enzyme function .
Transport and Distribution
YSZC492 is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. For instance, YSZC492 can bind to albumin, a protein that transports various molecules in the bloodstream. This interaction enhances the compound’s distribution within tissues, increasing its efficacy. Additionally, YSZC492 can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of YSZC492 is critical for its activity and function. The compound can be targeted to specific compartments or organelles within cells through various mechanisms. For instance, YSZC492 can be directed to the mitochondria, where it influences mitochondrial function and metabolism. Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity. These targeting mechanisms highlight the importance of subcellular localization in the compound’s biochemical effects .
Preparation Methods
The synthesis of 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) typically involves the reaction of cyclopentadiene with 5-methylthiophene-2-carbaldehyde under specific conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) undergoes various chemical reactions, including:
Scientific Research Applications
4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) is utilized in various fields of scientific research:
Comparison with Similar Compounds
Similar compounds to 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) include:
- 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)-dibenzoic acid
- 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)-diphenol
These compounds share a similar core structure but differ in the functional groups attached to the thiophene rings. The uniqueness of 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) lies in its specific formyl groups, which impart distinct reactivity and applications .
Properties
IUPAC Name |
4-[2-(5-formyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S2/c1-10-16(6-12(8-18)20-10)14-4-3-5-15(14)17-7-13(9-19)21-11(17)2/h6-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJCDIPBYVYSCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)C2=C(CCC2)C3=C(SC(=C3)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.